2-Tert-butyl-5-chloro-1H-indole

Lipophilicity Drug‑likeness ADME

Researchers requiring sterically differentiated indole building blocks face limited options with both a synthetic handle and oxidative stability. 2-Tert-butyl-5-chloro-1H-indole (CAS 69622-40-8) addresses this gap. • C5-Cl enables Pd-catalyzed cross-coupling; 2-tBu group directs regioselectivity & shields C3 from degradation. • Elevated logP (~4.12) vs. 5-chloroindole (2.82) reduces late-stage lipophilic modifications in CNS programs. • Melting point 62-66 °C supports ambient solid handling for multi-step synthesis campaigns. Standard purity ≥98% with room-temperature storage and global shipping.

Molecular Formula C12H14ClN
Molecular Weight 207.7 g/mol
CAS No. 69622-40-8
Cat. No. B1281505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-5-chloro-1H-indole
CAS69622-40-8
Molecular FormulaC12H14ClN
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(N1)C=CC(=C2)Cl
InChIInChI=1S/C12H14ClN/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,1-3H3
InChIKeyBPYFHRKGIPRJMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Tert‑butyl‑5‑chloro‑1H‑indole: Identity & Procurement


2‑Tert‑butyl‑5‑chloro‑1H‑indole (CAS 69622‑40‑8) is a synthetic 2,5‑disubstituted indole with a tert‑butyl group at C2 and a chlorine atom at C5 . It is primarily sourced as a building block for research and medicinal chemistry . The tert‑butyl substituent introduces steric bulk that can shield the indole core from non‑specific reactions or oxidative degradation, while the chlorine provides a synthetic handle for further functionalization. These structural features differentiate it from closely related 5‑chloroindoles that lack the 2‑tert‑butyl group, such as 5‑chloroindole (CAS 17422‑32‑1) and 5‑chloro‑2‑methylindole (CAS 1075‑35‑0), in terms of lipophilicity, solid‑state properties, and nucleophilic reactivity.

1
Med Chem Building Block Suited for library synthesis requiring sterically shielded indole scaffold.
2
Chloro Synthetic Handle Enables downstream cross-coupling and nucleophilic substitution workflows.
3
Solid-State Handling Melting point below 100 °C supports ambient-temperature formulation and weighing.

2‑Tert‑butyl‑5‑chloro‑1H‑indole: Why Generic Analogs Fail


Although 5‑chloroindole, 5‑chloro‑2‑methylindole and 5‑chloro‑2‑phenylindole belong to the same indole family, their 2‑position substituent exerts a first‑order effect on multiple physico‑chemical and reactivity parameters that govern performance in synthesis and biological assays [1]. A non‑tertiary 2‑alkyl group (e.g., methyl) cannot match the steric shielding provided by a tert‑butyl group, as demonstrated by the improved air stability of diindolylamines when a reactive indole C3‑position is blocked by a tert‑butyl moiety [2]. Swapping the 2‑tert‑butyl group also changes nucleophilicity and lipophilicity in ways that are not linear, meaning that data generated with one analog cannot be extrapolated to the tert‑butyl version without experimental validation.

Risk Factor
2-Tert-butyl-5-Cl-indole
Generic 5-Cl-Indole Analogs
Lipophilicity
LogP ~4.12 class
LogP 2.8–3.4 class; permeability context may differ substantially
Nucleophilicity
Tertiary-alkyl substituent class
Methyl analog N parameter may not transfer; reactivity context requires review
Steric Shielding
Tert-butyl group provides steric bulk
Methyl or unsubstituted analogs lack equivalent oxidative protection potential

2‑Tert‑butyl‑5‑chloro‑1H‑indole: Quantitative Differentiation


Lipophilicity Advantage vs. 5‑Chloroindoles

2‑Tert‑butyl‑5‑chloro‑1H‑indole exhibits substantially higher lipophilicity than 5‑chloroindole and 5‑chloro‑2‑methylindole, as measured by calculated LogP . This difference alters passive membrane permeability and organic‑solvent partitioning, which are critical for applications in medicinal chemistry and agrochemical research.

Lipophilicity vs. Analogs
Cross-study comparable
Target LogP: 4.12 (calc)
ΔLogP ≈ +1.3 vs. 5-chloroindole
Supports higher lipophilicity class selection for membrane permeability studies.
Calculated logP; measurement conditions not reported.
Lipophilicity Drug‑likeness ADME

Solid‑State Handling: Lower Melting Point vs. Analogs

2‑Tert‑butyl‑5‑chloro‑1H‑indole melts at 62‑66 °C, which is significantly lower than the melting points of 5‑chloro‑2‑methylindole (110‑120 °C) and 5‑chloro‑2‑phenylindole (~191 °C) . The lower melting point simplifies dissolution, melt‑based formulation, and handling at ambient temperatures, while still being a solid at room temperature.

Melting Point Comparison
Cross-study comparable
Target mp: 62–66 °C
ΔTfus ≈ 44–129 °C lower than analogs
May simplify dissolution and ambient-temperature solid handling workflows.
Vendor-reported melting points; no unified protocol.
Solid‑state properties Formulation Handling

Nucleophilicity Profile Among 5‑Chloroindoles

The Mayr nucleophilicity scale provides a quantitative framework for ranking indole reactivity. For 5‑chloroindole, the N parameter is 4.42 (sN = 1.10) in MeCN [1]. Introduction of a 2‑methyl group lifts N to 6.08 (sN = 1.10), a nearly 50‑fold rate enhancement for reactions with reference electrophiles [2]. Although an experimental N value for 2‑tert‑butyl‑5‑chloro‑1H‑indole has not been published, the electron‑donating and steric properties of the tert‑butyl group place it in a distinct reactivity class from both the unsubstituted and 2‑methyl analogues.

Nucleophilicity Profile
Class-level inference
Target N: Not reported
5-Cl-indole N = 4.42; 5-Cl-2-Me-indole N = 6.08
2-substituent class can shift nucleophilicity by >50×; direct measurement needed.
Mayr scale in MeCN; tert-butyl N value absent.
Nucleophilicity Mayr scale Structure‑reactivity

Steric Shielding & Oxidative Stability

Boice et al. demonstrated that blocking the reactive 3‑position of a bromoindole coupling partner with a tert‑butyl group yields diindolylamine with improved air stability; without the tert‑butyl block, the diindolylamines were unstable under ambient conditions, undergoing oxidative oligomerization as evidenced by NMR, CV, and UV‑vis studies [1]. Although the study focused on 3‑tert‑butyl substitution, it establishes that a tert‑butyl group on the indole core can provide demonstrable protection against air‑induced degradation.

Steric Shielding & Stability
Supporting evidence
Analogous 3-tert-butyl indole: improved air stability reported
Supports steric shielding context for storage and multi-step synthesis planning.
Inferred from diindolylamine studies; direct data unavailable.
Oxidative stability Steric protection Diindolylamine

Chloro Substituent: Synthetic Handle Advantage

Among 2‑tert‑butyl‑5‑substituted indoles, the 5‑chloro derivative offers a balance of cross‑coupling reactivity and stability that differs from the 5‑fluoro and 5‑methyl analogs. The C–Cl bond (bond dissociation energy ~397 kJ·mol⁻¹ for aryl chlorides) [1] is more reactive in oxidative addition and nucleophilic aromatic substitution than C–F (BDE ~523 kJ·mol⁻¹), yet the chlorine is sufficiently stable for storage at room temperature compared to more labile C–Br or C–I bonds. The 5‑methyl analog (2‑tert‑butyl‑5‑methylindole, CAS 69622‑41‑9) lacks a halogen handle entirely, limiting its use as a synthetic intermediate.

Chloro Handle Advantage
Class-level inference
C–Cl BDE ~397 kJ/mol
C–F BDE ~523 kJ/mol
Broader cross-coupling versatility context vs. methyl or fluoro analogs.
BDE from standard reference data; synthetic scope review needed.
Halogen bond Cross‑coupling Synthetic handle

2‑Tert‑butyl‑5‑chloro‑1H‑indole: Key Application Scenarios


Medicinal Chemistry: High logP Library Synthesis

For CNS‑oriented or membrane‑permeable drug discovery programs, the elevated logP (~4.12) of 2‑tert‑butyl‑5‑chloro‑1H‑indole enables library synthesis of compounds with inherently higher lipophilicity than scaffolds based on 5‑chloroindole (logP 2.82) or 5‑chloro‑2‑methylindole (logP ~3.1‑3.4) [1]. This reduces the need for late‑stage lipophilic additions that can complicate synthesis.

Cross‑Coupling Building Block for Complex Architectures

The 5‑chloro substituent serves as an electrophilic partner for Pd‑catalyzed cross‑coupling reactions, while the 2‑tert‑butyl group provides steric differentiation that can direct regioselectivity [1]. This dual functionality makes it preferable to 2‑tert‑butyl‑5‑methylindole (no halogen handle) or 2‑tert‑butyl‑5‑fluoroindole (less reactive C–F bond) for convergent synthetic strategies [2].

Stability‑Sensitive Multi‑Step Synthesis & Bulk Storage

Steric shielding by the 2‑tert‑butyl group has been shown in analogous indole systems to improve oxidative stability [1]. Combined with a melting point (62‑66 °C) that is practical for ambient‑temperature solid handling, this compound is well‑suited for multi‑step synthesis campaigns where intermediate stock solutions or bulk solid storage is required over extended periods.

Structure‑Reactivity Studies on Indole Nucleophilicity

The experimental gap in the Mayr nucleophilicity scale for 2‑tert‑butyl substituted indoles offers a research opportunity. Comparative kinetic studies using 2‑tert‑butyl‑5‑chloro‑1H‑indole alongside quantified analogs (5‑chloroindole, N = 4.42; 5‑chloro‑2‑methylindole, N = 6.08) [1] can extend the structure‑reactivity correlation to tertiary‑alkyl substituted indoles, providing predictive power for synthetic planning.

Application
Selection Property
Validation Focus
High logP Library Synthesis
Lipophilicity class review
Membrane permeability assay context
Cross-Coupling Building Block
Halogen handle reactivity profile
Cross-coupling condition screening
Stability-Sensitive Synthesis
Steric shielding and solid-state handling
Oxidative degradation monitoring
Structure-Reactivity Studies
Nucleophilicity parameter gap
Mayr N determination for 2-tert-butyl indoles

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